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Compound of Interest

Compound Name: Propyl anthranilate

CAS No.: 30954-98-4

Cat. No.: B1195654 Get Quote

CAS: 14987-77-0 | IUPAC: Propyl 2-aminobenzoate Version: 2.1 | Status: Validated Protocol[1]

[2]

Executive Summary
Propyl anthranilate (PA) represents a critical scaffold in both fragrance chemistry and

medicinal pharmacophores.[1][2] Unlike its methyl analog, the propyl chain introduces

increased lipophilicity (

), altering its bioavailability and retention characteristics in formulation.[2] This guide provides a
definitive spectroscopic breakdown of PA, focusing on the structural intramolecular hydrogen
bonding that defines its stability and unique fluorescence properties.

The following data and protocols are synthesized for researchers requiring rigorous structural

validation and impurity profiling.

Part 1: Structural Elucidation & Spectroscopic
Signature[1]
The spectroscopic identity of propyl anthranilate is governed by the ortho-effect, where the

amine proton forms a stable 6-membered intramolecular hydrogen bond with the carbonyl

oxygen. This interaction significantly perturbs standard ester frequencies.[1][2]
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Infrared Spectroscopy (FT-IR)
Mechanism: The intramolecular H-bond weakens the

bond character, shifting the absorption to a lower wavenumber compared to non-conjugated
esters (typically 1735-1750 cm⁻¹).

Functional Group
Wavenumber (

)
Diagnostic Insight

N-H Stretch 3480 & 3370

Primary amine doublet

(asymmetric/symmetric).[1][2]

Sharpness indicates free

character despite H-bonding.

C=O[1][2] Stretch 1685 - 1705

The "Anthranilate Shift." Lower

frequency confirms ortho-

substitution and H-bonding.[1]

[2]

N-H Bend 1615

Scissoring vibration, often

overlapping with aromatic

.[1][2]

C-O Stretch 1240 - 1260
Strong ester linkage vibration.

[1][2]

Aromatic C-H 750
Ortho-substituted benzene ring

(out-of-plane bending).[1][2]

Nuclear Magnetic Resonance ( H & C NMR)
Solvent:

(Chloroform-d) is the standard for comparative analysis.[1][2] H NMR Data (400 MHz,

) The aromatic region displays a characteristic ABCD pattern, distinct from para-substituted
isomers.[2]
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Position
Shift (

ppm)
Multiplicity Integration

Assignment
Logic

Ar-H (C3) 7.85 - 7.92
dd (

Hz)
1H

Deshielded by

carbonyl

anisotropy.[1][2]

Most downfield

aromatic signal.

[1][2]

Ar-H (C5) 7.22 - 7.28
td (

Hz)
1H

Para to amine.[1]

[2]

Ar-H (C4) 6.60 - 6.68 td 1H
Meta to amine.[1]

[2]

Ar-H (C6) 6.60 - 6.65 dd 1H

Shielded by

electron-donating

(ortho).[1][2]

5.70 - 5.80 Broad Singlet 2H

Exchangeable.[1]

[2] Broadening

due to

quadrupole

relaxation of

N.

4.20 - 4.25
Triplet (

Hz)
2H

Deshielded by

ester oxygen.[1]

[2]

1.72 - 1.82 Sextet 2H
Methylene

bridge.[1][2]

0.98 - 1.05
Triplet (

Hz)
3H

Terminal methyl.

[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-anthranilate
https://en.wikipedia.org/wiki/Methyl_anthranilate
https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-anthranilate
https://en.wikipedia.org/wiki/Methyl_anthranilate
https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-anthranilate
https://en.wikipedia.org/wiki/Methyl_anthranilate
https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-anthranilate
https://en.wikipedia.org/wiki/Methyl_anthranilate
https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-anthranilate
https://en.wikipedia.org/wiki/Methyl_anthranilate
https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-anthranilate
https://en.wikipedia.org/wiki/Methyl_anthranilate
https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-anthranilate
https://en.wikipedia.org/wiki/Methyl_anthranilate
https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-anthranilate
https://en.wikipedia.org/wiki/Methyl_anthranilate
https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-anthranilate
https://en.wikipedia.org/wiki/Methyl_anthranilate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (EI-MS)
Ionization: Electron Impact (70 eV).[1][2] The fragmentation is driven by the stability of the

anthraniloyl cation and the "Ortho Effect" (McLafferty-like rearrangements are suppressed due

to the rigid H-bond).

Diagnostic Diagram: Fragmentation Logic

Figure 1: Primary fragmentation pathway for Propyl Anthranilate (EI-MS).

Molecular Ion (M+)
m/z 179

[M - C3H7]+
Loss of Propyl Group

-43 Da (Propyl)
Anthraniloyl Cation

(Base Peak)
m/z 137 (Acid) / 119 (Acyl)

Acylium Formation Aniline Fragment
m/z 92

-CO (28 Da)

Click to download full resolution via product page

[1][2] Key Fragments:

m/z 179: Molecular Ion (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632=""

class="inline ng-star-inserted">

).[1][2]

m/z 136/137: Characteristic rearrangement involving H-transfer (loss of alkene).[1][2]

m/z 119:

(Anthraniloyl cation) – Diagnostic Base Peak.[1][2]

m/z 92:

(Cyclopentadienyl imine/Aniline substructure).[1][2]

Part 2: Synthesis & Impurity Profiling[1][2]
While Fischer esterification is common, the Isatoic Anhydride Route is preferred for high-purity

applications (pharmaceutical intermediates) as it avoids strong acid catalysts that can degrade

the amine.
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Protocol: Base-Catalyzed Ring Opening
Reaction: Isatoic Anhydride + 1-Propanol

Propyl Anthranilate +

[1][2]

Workflow Diagram

Figure 2: High-yield synthesis via Isatoic Anhydride decarboxylation.

Reactants:
Isatoic Anhydride (1.0 eq)

1-Propanol (Excess)

Catalyst Addition:
0.1 eq NaOH or DMAP

Temp: 80-90°C

Reflux (CO2 Evolution)
Monitor until gas ceases

Workup:
1. Evaporate excess alcohol

2. Dissolve in EtOAc
3. Wash w/ NaHCO3 (remove acid)

Final Product:
Propyl Anthranilate

(Distill @ 142°C / 10 mmHg)

Click to download full resolution via product page
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Impurity Markers
When analyzing commercial or synthesized samples, look for these specific spectral artifacts:

Anthranilic Acid: Broad -OH stretch (2500-3300 cm⁻¹) in IR.[1][2][3]

Isatoic Anhydride: Distinctive anhydride carbonyl doublets at 1780 and 1730 cm⁻¹.[1][2]

Oxidation Products: Darkening of color (yellow

brown) correlates with the appearance of azo-dimer signals in LC-MS.[1][2]

Part 3: Functional Applications (Fluorescence)[2]
Propyl anthranilate exhibits Intramolecular Charge Transfer (ICT) fluorescence, making it a

valuable probe for solvatochromic studies and biological imaging.[1][2]

Excitation ($ \lambda_{ex} $): ~335 nm (UV-A region).[1][2]

Emission ($ \lambda_{em} $): 410 - 445 nm (Violet-Blue).[1][2]

Stokes Shift: Large (~75-80 nm), reducing self-quenching artifacts.[1][2]

Application Note: The fluorescence quantum yield is sensitive to solvent polarity.[1] In non-polar

solvents (hexane), emission is intense and blue-shifted.[1][2] In polar protic solvents

(methanol), the emission is quenched and red-shifted due to the disruption of the

intramolecular H-bond by the solvent.

References
National Institute of Standards and Technology (NIST).Propyl anthranilate Mass Spectrum

(EI).[1][2] NIST Mass Spectrometry Data Center.[1][2] [Link][2]

PubChem.Propyl 2-aminobenzoate Compound Summary. National Center for Biotechnology

Information.[1][2] [Link][2]

The Good Scents Company.Propyl Anthranilate Chemical Properties and Safety.[1][2][Link]

[2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-anthranilate
https://en.wikipedia.org/wiki/Methyl_anthranilate
https://kpu.pressbooks.pub/organicchemistry/chapter/6-3-ir-spectrum-and-characteristic-absorption-bands/
https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-anthranilate
https://en.wikipedia.org/wiki/Methyl_anthranilate
https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-anthranilate
https://en.wikipedia.org/wiki/Methyl_anthranilate
https://www.benchchem.com/product/b1195654?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-anthranilate
https://en.wikipedia.org/wiki/Methyl_anthranilate
https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-anthranilate
https://en.wikipedia.org/wiki/Methyl_anthranilate
https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-anthranilate
https://en.wikipedia.org/wiki/Methyl_anthranilate
https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-anthranilate
https://en.wikipedia.org/wiki/Methyl_anthranilate
https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-anthranilate
https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-anthranilate
https://en.wikipedia.org/wiki/Methyl_anthranilate
https://www.benchchem.com/product/b1195654?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-anthranilate
https://en.wikipedia.org/wiki/Methyl_anthranilate
https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-anthranilate
https://en.wikipedia.org/wiki/Methyl_anthranilate
https://webbook.nist.gov/cgi/cbook.cgi?ID=C14987770&Mask=200
https://en.wikipedia.org/wiki/Methyl_anthranilate
https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-anthranilate
https://en.wikipedia.org/wiki/Methyl_anthranilate
https://pubchem.ncbi.nlm.nih.gov/compound/95016
https://en.wikipedia.org/wiki/Methyl_anthranilate
https://www.benchchem.com/product/b1195654?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Propyl-anthranilate
https://en.wikipedia.org/wiki/Methyl_anthranilate
http://www.thegoodscentscompany.com/data/rw1001061.html
https://en.wikipedia.org/wiki/Methyl_anthranilate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Beeby, A., & Jones, A. E.The photophysical properties of menthyl anthranilate: a UV-A

sunscreen.[1][2][4] Photochemistry and Photobiology (2000).[1][2][4] (Referenced for ICT

mechanism in anthranilate esters).[1][2] [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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